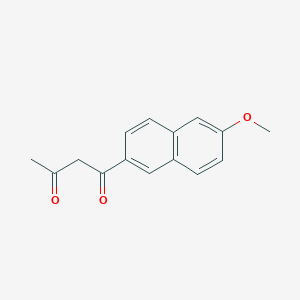

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a naphthalene ring, and a butane-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthol with butane-1,3-dione in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione can be compared with other similar compounds, such as:

1-(6-Hydroxynaphthalen-2-Yl)butane-1,3-Dione: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

1-(6-Methoxynaphthalen-2-Yl)propane-1,3-Dione: The shorter carbon chain in this compound may affect its physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

This compound has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. Its unique structure includes a methoxynaphthalene moiety which contributes to its biological properties. The compound is known for undergoing various chemical reactions such as oxidation, reduction, and substitution, which can be leveraged in synthetic organic chemistry .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation involved the synthesis of derivatives that were tested against several cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Among these, one derivative demonstrated the most potent anti-proliferative effects, leading to cell cycle arrest at the G2-M phase and inducing apoptosis through mechanisms involving the cleavage of PARP (Poly ADP Ribose Polymerase) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9h | A549 | 15 | Induces apoptosis via PARP cleavage |

| 9h | HepG2 | 12 | Cell cycle arrest at G2-M phase |

| 9h | MCF-7 | 18 | Upregulates Nur77 expression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival. This activity indicates potential applications in treating infections caused by resistant strains of bacteria .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. For instance, the compound's ability to induce apoptosis in cancer cells is linked to its modulation of the Nur77 pathway. Nur77 is a nuclear receptor involved in apoptosis regulation; the compound promotes its translocation from the cytoplasm to the nucleus, triggering apoptotic signaling cascades .

Case Studies

A comprehensive study analyzed the effects of various derivatives of this compound on cancer cell proliferation. The findings revealed that certain modifications to the chemical structure significantly enhanced anticancer activity. In particular, derivatives with additional functional groups showed improved efficacy against multiple cancer types .

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXDFGVHMYOSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.